Methacryloxymethyltris(trimethylsiloxy)silane

Descripción general

Descripción

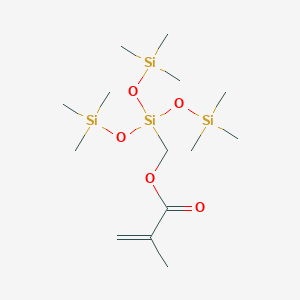

Methacryloxymethyltris(trimethylsiloxy)silane is an organosilicon compound with the molecular formula C14H34O5Si4 and a molecular weight of 394.76 g/mol . It is a versatile synthetic intermediate commonly used in various fields, including cosmetics, personal care products, polymers, coatings, adhesives, and silicone rubber . This compound is known for its ability to act as a crosslinking agent, thickener, adhesive, and modifier .

Métodos De Preparación

Methacryloxymethyltris(trimethylsiloxy)silane can be synthesized through the reaction of methyl methacrylate and tris(trimethylsiloxy)methyl hydrosilicone resin . The reaction conditions typically involve controlled temperatures and the use of appropriate catalysts to ensure high yield and purity . Industrial production methods may vary, but the fundamental principles of the reaction remain consistent.

Análisis De Reacciones Químicas

Methacryloxymethyltris(trimethylsiloxy)silane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.

Substitution: Substitution reactions are prevalent, where the methacryloxy group can be replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Methacryloxymethyltris(trimethylsiloxy)silane features a unique structure that includes both methacryloxy and siloxy groups, which contribute to its reactivity and stability. The compound can participate in polymerization reactions, forming stable bonds with other molecules. Its mechanism of action involves strong chemical bonding with substrates, facilitating crosslinking and adhesion processes through its methacryloxy group, which can form covalent bonds with amino acids in proteins, impacting various biochemical pathways .

Chemistry

- Silane Coupling Agent : this compound is used as a silane coupling agent to enhance adhesion between organic polymers and inorganic materials, improving the mechanical properties of composites.

- Crosslinking Agent : It serves as a crosslinking agent in silicone polymer synthesis, contributing to the formation of durable networks that enhance material performance.

Biology

- Biomaterials Modification : The compound is utilized in the preparation and modification of biomaterials, enhancing their properties for specific biological applications such as drug delivery systems and tissue engineering.

- Cellular Interaction Studies : Research indicates that it can influence cellular processes, including cell signaling pathways and gene expression, due to its interaction with cell membranes.

Medicine

- Medical Devices : this compound is employed in the development of medical devices, particularly in coatings that improve biocompatibility and performance.

- Drug Delivery Systems : Its ability to form stable bonds allows for the design of advanced drug delivery systems that can release therapeutic agents effectively .

Industrial Applications

- Coatings and Sealants : The compound is widely used in high-performance coatings and adhesives, providing enhanced durability and functionality. It acts as a surface modifier that improves water repellency and chemical resistance .

- Personal Care Products : In cosmetics, it serves as an ingredient that enhances product stability and performance due to its siloxane structure.

Case Studies

-

Biocompatibility Enhancement :

A study investigated the use of this compound in the modification of hydrogels for contact lenses. The results demonstrated improved oxygen permeability and reduced corneal hypoxia compared to traditional materials . -

Adhesion Improvement in Composites :

Research on composite materials revealed that incorporating this silane significantly enhanced adhesion between glass fibers and polymer matrices, leading to improved mechanical strength and durability . -

Drug Delivery Systems :

A case study focused on developing a drug delivery system using this compound-modified nanoparticles. The findings indicated increased loading efficiency and controlled release profiles for therapeutic agents.

Mecanismo De Acción

The mechanism of action of methacryloxymethyltris(trimethylsiloxy)silane involves its ability to form strong chemical bonds with various substrates. This compound interacts with molecular targets through its methacryloxy and siloxy groups, facilitating crosslinking and adhesion processes . The pathways involved include the formation of covalent bonds and the stabilization of molecular structures, leading to improved material properties.

Comparación Con Compuestos Similares

Methacryloxymethyltris(trimethylsiloxy)silane can be compared with other similar compounds, such as:

Methyltris(trimethylsiloxy)silane: This compound has a similar structure but lacks the methacryloxy group, making it less versatile in certain applications.

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane: This compound has a different alkyl chain length, which can affect its reactivity and application scope.

The uniqueness of this compound lies in its combination of methacryloxy and siloxy groups, providing a balance of reactivity and stability that is advantageous in various applications.

Actividad Biológica

Methacryloxymethyltris(trimethylsiloxy)silane (MTTSS) is an organosilicon compound with significant applications in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on its biochemical properties, cellular effects, mechanisms of action, and applications in medical devices and biomaterials.

Overview of this compound

- Chemical Formula : C14H34O5Si4

- Molecular Weight : 394.76 g/mol

- CAS Number : 74681-63-3

MTTSS is characterized by its unique methacryloxy and siloxy groups, which facilitate its reactivity and interactions with biological systems. Its primary functions include acting as a silane coupling agent, adhesion promoter, and crosslinking agent in various chemical processes.

Interaction with Biomolecules

MTTSS exhibits several biochemical properties that enable it to interact with enzymes, proteins, and other biomolecules:

- Polymerization : The methacryloxy group allows MTTSS to participate in polymerization reactions, forming stable bonds with other molecules.

- Enzyme Interaction : It can bind covalently to amino acids in proteins, potentially leading to enzyme inhibition or activation.

Cellular Effects

Research indicates that MTTSS influences various cellular processes:

- Cell Signaling : It can affect signaling pathways and gene expression.

- Membrane Dynamics : MTTSS alters membrane fluidity and permeability, impacting overall cell function.

Molecular Mechanism

The biological activity of MTTSS is primarily mediated through its binding interactions with biomolecules:

- Covalent Bond Formation : The methacryloxy group facilitates the formation of covalent bonds with proteins, influencing their activity.

- Transport and Distribution : Within cells, MTTSS is transported via interactions with specific transporters and binding proteins.

Metabolic Pathways

MTTSS is metabolized by enzymes such as esterases that hydrolyze the methacryloxy group, releasing methacrylic acid and other metabolites. This metabolic process can influence its biological activity and efficacy.

Modification of Silicone Hydrogel Contact Lenses

A study investigated the use of MTTSS in the development of modified silicone hydrogel contact lenses for selective adsorption of the antibiotic Ofloxacin (OFL). The modified lenses exhibited enhanced mechanical properties and antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating the potential of MTTSS in biomedical applications .

| Property | Modified Lenses | Control Lenses |

|---|---|---|

| Adsorption Capacity (mg/g) | 2.86 | Not specified |

| Inhibition Ring Size (mm) | 15.2 (S. aureus) | Not specified |

| 17.8 (E. coli) | Not specified |

This study highlights the role of MTTSS in enhancing the performance of biomaterials used in medical devices.

Applications in Medicine

MTTSS has several applications in the field of medicine:

Propiedades

IUPAC Name |

tris(trimethylsilyloxy)silylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H34O5Si4/c1-13(2)14(15)16-12-23(17-20(3,4)5,18-21(6,7)8)19-22(9,10)11/h1,12H2,2-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHMLROEJNBVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34O5Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20581588 | |

| Record name | {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74681-63-3 | |

| Record name | {1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.